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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Barton-McCombie deoxygenation of

secondary alcohols using tricyclohexyltin hydride. This radical-mediated reaction is a

powerful tool for the selective removal of hydroxyl groups in complex molecules, a crucial

transformation in natural product synthesis and medicinal chemistry.[1][2][3]

The protocol is divided into two key stages: the formation of an S-methyl xanthate derivative

from the parent alcohol and the subsequent deoxygenation using tricyclohexyltin hydride
and a radical initiator. While tributyltin hydride is more commonly cited in the literature,

tricyclohexyltin hydride can be employed as an alternative hydrogen source.[3][4] This

document provides a representative protocol adapted from established procedures.

Data Presentation
The efficiency of the Barton-McCombie deoxygenation is influenced by the substrate, reaction

conditions, and the nature of the tin hydride. The following tables summarize typical reaction

parameters and expected outcomes based on analogous reactions with trialkyltin hydrides.

Table 1: General Reaction Conditions for S-Methyl Xanthate Formation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8638210?utm_src=pdf-interest
https://www.benchchem.com/product/b8638210?utm_src=pdf-body
https://grokipedia.com/page/Barton%E2%80%93McCombie_deoxygenation
https://www.alfa-chemistry.com/resources/barton-mccombie-deoxygenation.html
https://en.wikipedia.org/wiki/Barton%E2%80%93McCombie_deoxygenation
https://www.benchchem.com/product/b8638210?utm_src=pdf-body
https://www.benchchem.com/product/b8638210?utm_src=pdf-body
https://en.wikipedia.org/wiki/Barton%E2%80%93McCombie_deoxygenation
https://www.organic-chemistry.org/namedreactions/barton-mccombie-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8638210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Notes

Substrate Secondary Alcohol 1.0 equiv

Base Sodium Hydride (NaH) 1.2 - 1.5 equiv

Solvent
Anhydrous Tetrahydrofuran

(THF)

Sufficient to dissolve the

substrate

Thionating Agent Carbon Disulfide (CS₂) 2.0 - 5.0 equiv

Alkylating Agent Methyl Iodide (MeI) 1.5 - 5.0 equiv

Temperature 0 °C to room temperature
Initial deprotonation at 0°C is

common.

Reaction Time 1 - 24 hours Monitored by TLC.

Typical Yield 80 - 95% Substrate dependent.

Table 2: General Reaction Conditions for Deoxygenation with Tin Hydride

Parameter Value Notes

Substrate S-Methyl Xanthate 1.0 equiv

Radical Initiator Azobisisobutyronitrile (AIBN) 0.1 - 0.2 equiv

Hydrogen Donor
Tricyclohexyltin Hydride ((c-

C₆H₁₁)₃SnH)
1.1 - 1.5 equiv

Solvent
Anhydrous Toluene or

Benzene
Reflux conditions

Temperature 80 - 110 °C
Dependent on the solvent's

boiling point.[1]

Reaction Time 2 - 6 hours Monitored by TLC.

Typical Yield 70 - 90%
Substrate and conditions

dependent.
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Experimental Protocols
Protocol 1: Synthesis of an S-Methyl Xanthate from a Secondary Alcohol

This protocol details the conversion of a secondary alcohol to its corresponding S-methyl

xanthate derivative.

Materials:

Secondary alcohol

Anhydrous Tetrahydrofuran (THF)

Sodium hydride (NaH), 60% dispersion in mineral oil

Carbon disulfide (CS₂)

Methyl iodide (MeI)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for inert atmosphere

techniques.

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

the secondary alcohol (1.0 equiv) and dissolve it in anhydrous THF.

Cool the solution to 0 °C using an ice bath.

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the

mixture to stir at 0 °C for 30 minutes.
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Add carbon disulfide (2.0 equiv) dropwise at 0 °C. The reaction mixture will typically turn

yellow.

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

Add methyl iodide (1.5 equiv) dropwise to the reaction mixture at room temperature and

continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer

Chromatography (TLC).

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude S-methyl xanthate, which

can be purified by flash column chromatography on silica gel.

Protocol 2: Barton-McCombie Deoxygenation using Tricyclohexyltin Hydride

This protocol describes the deoxygenation of the S-methyl xanthate to the corresponding

alkane.

Materials:

S-Methyl xanthate

Anhydrous toluene

Tricyclohexyltin hydride ((c-C₆H₁₁)₃SnH)

Azobisisobutyronitrile (AIBN)

Saturated aqueous potassium fluoride (KF) solution

Dichloromethane (DCM) or Diethyl ether

Celite®
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Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and standard

glassware for inert atmosphere techniques.

Procedure:

To a flame-dried round-bottom flask equipped with a reflux condenser under an inert

atmosphere, dissolve the S-methyl xanthate (1.0 equiv) in anhydrous toluene.

Add tricyclohexyltin hydride (1.2 equiv) and AIBN (0.2 equiv) to the solution.

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-6

hours. Monitor the progress of the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Dissolve the residue in dichloromethane or diethyl ether.

To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous

solution of KF for at least 1 hour. A white precipitate of tricyclohexyltin fluoride will form.

Filter the mixture through a pad of Celite® to remove the precipitate, washing the filter cake

with the organic solvent.

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure to yield the crude deoxygenated product.

Purify the crude product by flash column chromatography on silica gel to obtain the pure

alkane.
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Click to download full resolution via product page

Caption: Experimental workflow for the Barton-McCombie deoxygenation.
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Caption: Radical mechanism of the Barton-McCombie deoxygenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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